(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)boronic acid
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Overview
Description
(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)boronic acid is a boronic acid derivative that features a unique pyrido[3,2-b][1,4]oxazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by borylation using boronic acid reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds .
Scientific Research Applications
Chemistry
In chemistry, (4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions .
Biology and Medicine
Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic components .
Mechanism of Action
The mechanism of action of (4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid): Similar in structure but with a carboxylic acid group instead of a boronic acid group.
3,4-Dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid: Another compound with a similar ring structure but different functional groups.
Uniqueness
The uniqueness of (4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)boronic acid lies in its boronic acid group, which provides distinct reactivity and potential for forming reversible covalent bonds. This makes it particularly valuable in applications where such interactions are beneficial .
Properties
IUPAC Name |
(4-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazin-7-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BN2O3/c1-11-2-3-14-7-4-6(9(12)13)5-10-8(7)11/h4-5,12-13H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNVRLUGZPASRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N=C1)N(CCO2)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90738926 |
Source
|
Record name | (4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90738926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314239-17-2 |
Source
|
Record name | (4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90738926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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